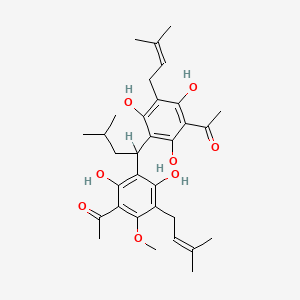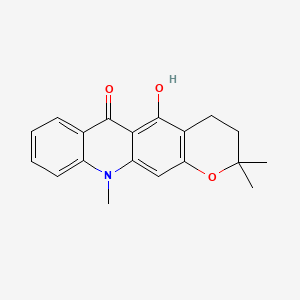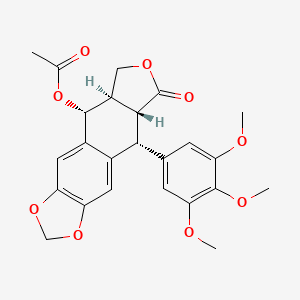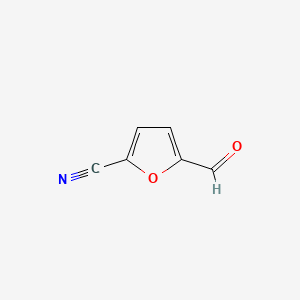
5-Formilfurano-2-carbonitrilo
Descripción general
Descripción
5-Formylfuran-2-carbonitrile (5-FFCN) is an organic compound belonging to the family of nitriles. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. 5-FFCN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Aplicaciones Científicas De Investigación
Producción Catalítica de Ácidos Carboxílicos
5-Formilfurano-2-carbonitrilo: sirve como precursor en la producción catalítica de Ácido 5-Formilfurano-2-carboxílico (FFCA) y Ácido Furano-2,5-dicarboxílico (FDCA). Los investigadores han desarrollado una estrategia catalítica que produce selectivamente estos compuestos a partir de soluciones concentradas de 5-hidroximetilfurfural (HMF) {svg_1}. Este proceso es significativo para la síntesis de bioplásticos y otros materiales que son alternativas ecológicas a los productos a base de petróleo.
Estudios de Solubilidad para Procesos de Purificación
La solubilidad del This compound y sus derivados es crucial para la preparación y purificación de biocompuestos de valor añadido como el FDCA. Los estudios han medido la solubilidad en mezclas de disolventes binarios, proporcionando datos esenciales para optimizar los procesos de purificación en aplicaciones industriales {svg_2}.
Direcciones Futuras
The future directions of 5-Formylfuran-2-carbonitrile involve its use in the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions . This novel catalytic strategy contributes to the development of novel manufacturing routes of prospective biobased monomer precursors using protecting agents .
Mecanismo De Acción
Target of Action
It is often used as a reagent in various chemical reactions, implying that its targets could be the reactants in these chemical processes .
Mode of Action
5-Formylfuran-2-carbonitrile interacts with its targets through chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the compound may undergo oxidative addition and transmetalation .
Biochemical Pathways
Its use in chemical reactions suggests that it may influence the pathways associated with the synthesis of various organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific conditions of the reaction it is involved in .
Result of Action
As a reagent in chemical reactions, its primary effect would be the transformation of reactants into desired products .
Análisis Bioquímico
Biochemical Properties
5-Formylfuran-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the catalytic production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural . These interactions are crucial for the compound’s function in biochemical pathways.
Molecular Mechanism
The molecular mechanism of 5-Formylfuran-2-carbonitrile involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Formylfuran-2-carbonitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 5-Formylfuran-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
5-Formylfuran-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions are essential for the compound’s role in metabolic processes and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Formylfuran-2-carbonitrile within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence the compound’s accumulation and effects on cellular function .
Subcellular Localization
5-Formylfuran-2-carbonitrile’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes .
Propiedades
IUPAC Name |
5-formylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKOVRPNHYQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194907 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42061-89-2 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylfuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


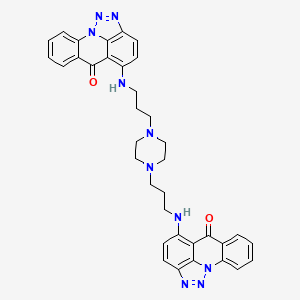



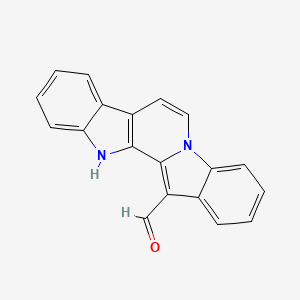
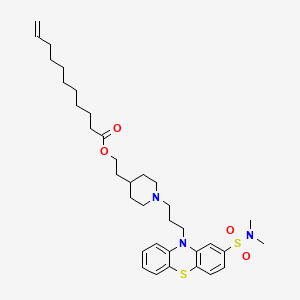
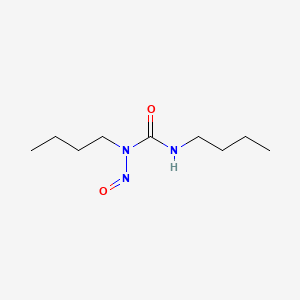

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)

